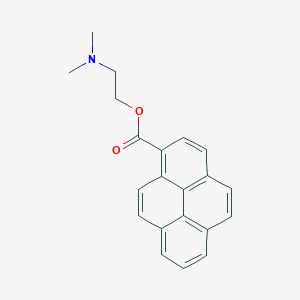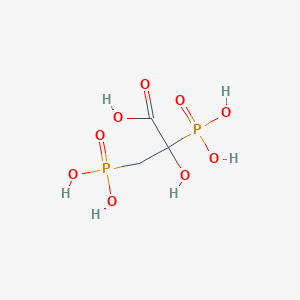
2-Hydroxy-2,3-diphosphonopropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-2,3-diphosphonopropanoic acid is an organophosphorus compound characterized by the presence of two phosphonic acid groups and a hydroxyl group attached to a propanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2,3-diphosphonopropanoic acid typically involves the reaction of suitable phosphonate esters with hydroxyl-containing compounds under controlled conditions. One common method includes the hydrolysis of phosphonates using concentrated hydrochloric acid at reflux temperatures for several hours .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrolysis processes, where phosphonate esters are treated with hydrochloric acid in reactors designed to handle high temperatures and pressures. The resulting product is then purified through crystallization or other separation techniques.
化学反应分析
Types of Reactions: 2-Hydroxy-2,3-diphosphonopropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phosphonic acid groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学研究应用
2-Hydroxy-2,3-diphosphonopropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of phosphonate esters and related compounds.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphate metabolism.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
作用机制
The mechanism of action of 2-Hydroxy-2,3-diphosphonopropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can mimic phosphate-containing molecules, thereby inhibiting or modulating the activity of enzymes involved in phosphate metabolism . This interaction can affect various biochemical pathways and cellular processes.
相似化合物的比较
2-Hydroxypropanoic acid (Lactic acid): Similar in structure but lacks the phosphonic acid groups.
2-Hydroxy-3-phosphonopropanoic acid: Similar but with only one phosphonic acid group.
Phosphonoacetic acid: Contains a phosphonic acid group attached to an acetic acid backbone.
Uniqueness: 2-Hydroxy-2,3-diphosphonopropanoic acid is unique due to the presence of two phosphonic acid groups, which confer distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring specific interactions with phosphate-binding sites in biological systems.
属性
CAS 编号 |
70794-97-7 |
|---|---|
分子式 |
C3H8O9P2 |
分子量 |
250.04 g/mol |
IUPAC 名称 |
2-hydroxy-2,3-diphosphonopropanoic acid |
InChI |
InChI=1S/C3H8O9P2/c4-2(5)3(6,14(10,11)12)1-13(7,8)9/h6H,1H2,(H,4,5)(H2,7,8,9)(H2,10,11,12) |
InChI 键 |
BZPYPBVWOGHVEF-UHFFFAOYSA-N |
规范 SMILES |
C(C(C(=O)O)(O)P(=O)(O)O)P(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


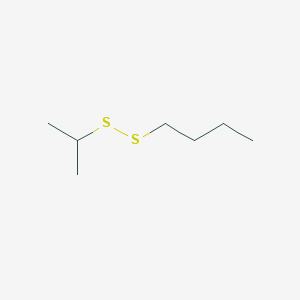
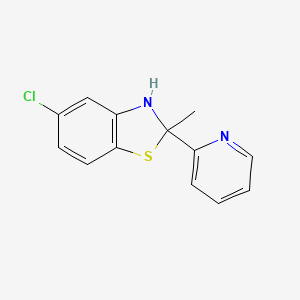
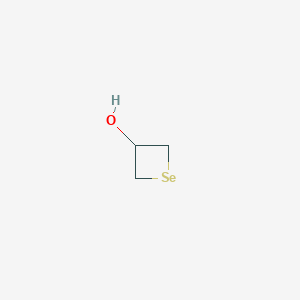
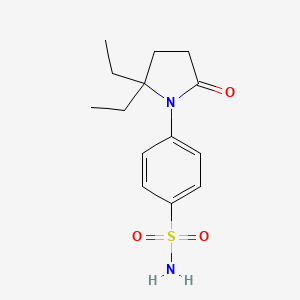
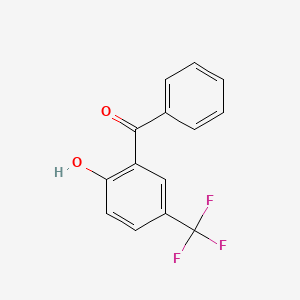
![2-[Methyl(phenyl)amino]ethyl naphthalene-2-carboxylate](/img/structure/B14460952.png)
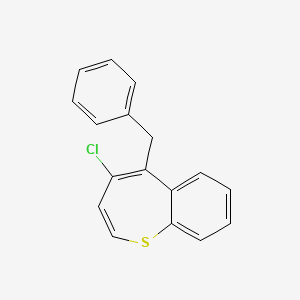
![4-[(4-Chlorophenyl)(hydrazinylidene)methyl]phenyl methanesulfonate](/img/structure/B14460964.png)
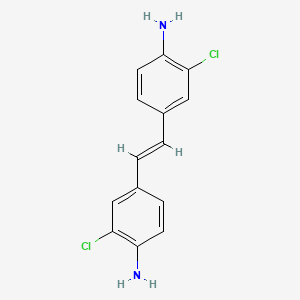

![4-[5-(4-Nitrophenoxy)pentoxy]benzenecarboximidamide](/img/structure/B14460997.png)
